2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine

μ-opioid receptor agonism β-arrestin-2 recruitment potency comparison

2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (systematic name: 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one; CAS 140924-11-4), commonly known as AP-238, is a cis-2,6-dimethylpiperazine derivative belonging to the cinnamylpiperazine (or acylpiperazine) class of novel synthetic opioids (NSOs). It was first synthesized by Cignarella and Testa in 1968 as part of a series of 1-propionyl-4-substituted-cis-2,6-dimethylpiperazines structurally related to the analgesic 8-acyl-3,8-diazabicyclo[3.2.1]octanes.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
Cat. No. B14080235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
InChIInChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3
InChIKeyJELNWDOXWGBBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (AP-238): Product Identity and Analytical Baseline for Scientific Procurement


2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (systematic name: 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one; CAS 140924-11-4), commonly known as AP-238, is a cis-2,6-dimethylpiperazine derivative belonging to the cinnamylpiperazine (or acylpiperazine) class of novel synthetic opioids (NSOs) [1]. It was first synthesized by Cignarella and Testa in 1968 as part of a series of 1-propionyl-4-substituted-cis-2,6-dimethylpiperazines structurally related to the analgesic 8-acyl-3,8-diazabicyclo[3.2.1]octanes [2]. AP-238 has re-emerged on the illicit drug market since 2020 and is primarily supplied as an analytical reference standard for forensic toxicology, clinical toxicology, and pharmacological research [1][3]. It acts as an agonist at the μ-opioid receptor (MOR) and is the 2,6-dimethyl propionyl analogue of bucinnazine (AP-237) [2][4].

Why 2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine Cannot Be Substituted by Generic Cinnamylpiperazine Analogs


Cinnamylpiperazine synthetic opioids share a conserved piperazine core and cinnamyl moiety, yet even minor structural modifications produce large differences in potency, efficacy, metabolic fate, and toxicological risk. AP-238 (the 2,6-dimethyl propionyl analogue) differs from AP-237 (the unsubstituted butyryl parent) by only two methyl groups and a propionyl-for-butyryl exchange, yet this is sufficient to make it the most potent compound in its subclass at the MOR [1]. Substitution with 2-methyl-AP-237 or para-methyl-AP-237—each possessing different alkylation patterns—yields compounds with substantially divergent efficacy (Emax) and postmortem blood concentration ranges [1][2]. Furthermore, AP-238 generates a distinct metabolic signature comprising over 30 metabolites, many of which are not shared with other cinnamylpiperazines [3]. Consequently, replacing AP-238 with a generic cinnamylpiperazine reference standard invalidates quantitative confirmatory methods, metabolite-based intake monitoring, and potency-normalized toxicological interpretation. The sections below provide the quantifiable evidence that separates AP-238 from its closest structural analogs.

Quantitative Differentiation Evidence for 2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (AP-238) Against Its Closest Analogs


MOR Potency: AP-238 is the Most Potent Cinnamylpiperazine with an EC50 of 248 nM

In a head-to-head β-arrestin-2 (βarr2) recruitment assay at the human μ-opioid receptor (MOR), AP-238 demonstrated the highest potency among all tested cinnamylpiperazines, with an EC50 of 248 nM (95% CI: 184–333 nM) [1][2]. This represents a 3.0-fold greater potency than 2-methyl-AP-237 (EC50 = 749 nM) and substantially exceeds the potency of AP-237 (bucinnazine) and para-methyl-AP-237, for which full concentration-response curves were generated in the same assay system [1][2]. For reference, hydromorphone yielded an EC50 of 26.9 nM and fentanyl an EC50 of 14.3 nM in the identical assay [2]. Thus, while AP-238 is less potent than fentanyl or hydromorphone, it is the most potent member of the cinnamylpiperazine subclass by a margin of approximately 3-fold over the next most potent analog [1].

μ-opioid receptor agonism β-arrestin-2 recruitment potency comparison

Partial Agonist Efficacy: AP-238 Exhibits Moderate Emax of 91.3% Versus 2-Methyl-AP-237 at 125%

In the same βarr2 recruitment assay, AP-238 displayed an Emax of 91.3% relative to hydromorphone (100%), classifying it as a near-full agonist at the MOR, whereas 2-methyl-AP-237 exhibited super-agonist efficacy with an Emax of 125% [1][2]. The other tested cinnamylpiperazines (AP-237, para-methyl-AP-237) showed even lower or incomplete efficacy [1]. This differential efficacy profile means that AP-238 produces a distinct level of receptor reserve and downstream signaling bias compared to 2-methyl-AP-237, which may translate into differences in analgesic ceiling, respiratory depression liability, and tolerance development across the cinnamylpiperazine series [1].

efficacy comparison partial agonism β-arrestin-2 recruitment

Postmortem Blood Concentrations: AP-238 Displays a Distinctly Lower Toxicological Range (87–120 ng/mL) Versus 2-Methyl-AP-237 (820–5,800 ng/mL)

Quantitative confirmation by LC-MS/MS in authentic forensic casework revealed that AP-238 postmortem blood concentrations ranged from 87 to 120 ng/mL (n = 2 cases), whereas 2-methyl-AP-237 concentrations spanned 820 to 5,800 ng/mL (n = 4 cases) [1]. This represents an approximately 9- to 48-fold lower blood concentration for AP-238 relative to 2-methyl-AP-237, despite AP-238's greater in vitro potency [1][2]. The discrepancy suggests differences in volume of distribution, metabolic clearance, or protein binding between the two analogs, underscoring that in vitro potency alone does not predict in vivo toxicological concentrations [1].

postmortem toxicology forensic interpretation blood concentration range

Unique Metabolic Signature: AP-238 Generates 32 Metabolites with a Characteristic Hydroxylation–O-Methylation–N-Deacylation Pattern Not Shared by AP-237 or 2-Methyl-AP-237

A comprehensive metabolism study using pooled human liver microsomes (pHLM) and authentic human blood and urine samples identified a total of 32 AP-238 metabolites: 12 phase I metabolites in vitro (all confirmed in vivo), plus an additional 15 phase I and 5 phase II metabolites detected in human urine [1][2]. The primary metabolic pathways were hydroxylation combined with O-methylation or N-deacylation, producing a metabolite profile qualitatively distinct from the metabolic fingerprints of AP-237 and 2-methyl-AP-237 [1]. A controlled oral self-administration study confirmed that selected urinary metabolites serve as reliable biomarkers for documenting AP-238 intake in abstinence control settings [1].

metabolite profiling biomarker identification forensic urine screening

Stereochemical Definition: AP-238 is Defined as the (2R,6S)-cis-2,6-Dimethylpiperazine Enantiomer, Distinct from Racemic Mixtures Found in Other Cinnamylpiperazine Products

The CAS registry entry 140924-11-4 and the FDA UNII identifier N26WML8AR7 unambiguously define AP-238 as the (2R,6S) enantiomer of 1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one, with two defined stereocenters and one E/Z center (E configuration of the cinnamyl double bond) [1][2]. In contrast, the racemic mixture (CAS 4204-01-7) and other alkyl-substituted cinnamylpiperazines (e.g., 2-methyl-AP-237, para-methyl-AP-237) possess different stereochemical or regiochemical configurations [1]. The original synthesis by Cignarella and Testa specifically targeted cis-2,6-dimethylpiperazine derivatives, recognizing that stereochemistry affects analgesic activity [3]. The defined (2R,6S) stereochemistry of AP-238 ensures batch-to-batch consistency in pharmacological studies, which is not guaranteed when procuring racemic or undefined stereoisomer mixtures of cinnamylpiperazine analogs [1][2].

stereochemistry chiral resolution enantiomer-specific pharmacology

In Silico ADME Prediction: AP-238 Shows High Oral Bioavailability and BBB Permeability with pH-Dependent P-gp Interaction

A multi-in silico approach (SwissADME, ACD/Percepta, pkCSM, ADMETlab 3.0, ADMET Predictor 12.0, Simulation Plus, XenoSite, DruMAP) predicted that AP-238 possesses high gastrointestinal absorption, high blood-brain barrier (BBB) permeability, moderate to extensive tissue distribution, and significant plasma protein binding [1]. AP-238 exhibits pH-dependent aqueous solubility and variable interaction with P-glycoprotein (P-gp), which may modulate its systemic and central nervous system exposure [1]. Metabolic simulations identified 11 primary metabolites and implicated CYP2B6, CYP2C19, CYP2D6, and CYP3A4 as the major cytochrome P450 isoforms responsible for biotransformation [1]. These predictions provide a toxicokinetic framework that is specific to AP-238 and cannot be extrapolated to AP-237 or 2-methyl-AP-237 due to the impact of the 2,6-dimethyl and propionyl substitutions on physicochemical properties [1].

ADME prediction blood-brain barrier permeability in silico toxicokinetics

Optimal Research and Industrial Application Scenarios for 2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (AP-238)


Calibration of MOR β-Arrestin-2 Recruitment Assays for Cinnamylpiperazine Potency Screening

AP-238, with its quantitatively established EC50 of 248 nM and Emax of 91.3% in the βarr2 recruitment assay [1], serves as the optimal calibrator for in vitro MOR activation studies within the cinnamylpiperazine class. Its intermediate potency (between fentanyl and AP-237) and near-full agonist efficacy provide a well-characterized reference point for constructing concentration-response curves and calculating relative efficacy metrics (Emax % hydromorphone) for newly emerging cinnamylpiperazine analogs. Laboratories performing receptor signaling screens should use the (2R,6S) enantiomer specifically (CAS 140924-11-4), as the racemic mixture (CAS 4204-01-7) may exhibit different pharmacological activity [2].

Forensic Urine Biomarker Development and Abstinence Monitoring Programs

The unique metabolic profile of AP-238—comprising 32 identified metabolites with characteristic hydroxylation, O-methylation, and N-deacylation products [3]—makes it the essential reference standard for developing targeted LC-MS/MS or LC-QToF-MS methods aimed at detecting AP-238 intake in urine. The O-methylated metabolites, in particular, are diagnostic for AP-238 exposure and are not produced by AP-237 or 2-methyl-AP-237 metabolism. Forensic and clinical toxicology laboratories implementing abstinence monitoring programs must procure AP-238 reference material to validate these metabolite biomarkers, as confirmed by the controlled oral self-administration study [3].

Postmortem Quantitative Confirmation and Toxicological Interpretation in Death Investigation

Given the documented postmortem blood concentration range of 87–120 ng/mL for AP-238 (versus 820–5,800 ng/mL for 2-methyl-AP-237) [1], forensic toxicology laboratories performing quantitative confirmation must use the correct AP-238 reference standard to prepare calibration curves in the appropriate concentration range. Using a 2-methyl-AP-237 standard for AP-238 quantitation would result in a calibration range mismatched by approximately 30-fold, leading to inaccurate quantitation and potentially erroneous cause-of-death determinations. The distinct postmortem concentration range of AP-238 also provides a valuable reference for forensic pathologists interpreting toxicological findings in cases involving cinnamylpiperazine opioids [1].

ADME/Toxicokinetic Modeling and In Vivo Pharmacological Probe Studies

The predicted high oral bioavailability, BBB permeability, and pH-dependent P-gp interaction of AP-238, as characterized by a multi-in silico platform consensus [4], position it as a suitable in vivo probe compound for studying structure–toxicokinetic relationships within the cinnamylpiperazine class. Researchers investigating the impact of 2,6-dimethyl substitution on CNS penetration, or the role of P-gp in limiting brain exposure of synthetic opioids, can use AP-238 as a reference compound. However, in vivo studies must account for the predicted inter-individual variability in CNS exposure arising from P-gp polymorphism and pH-dependent solubility [4].

Quote Request

Request a Quote for 2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.